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molecular formula C12H11N3O2 B8720026 5-(4-acetamidophenyl)pyrazin-2(1H)-one

5-(4-acetamidophenyl)pyrazin-2(1H)-one

Cat. No. B8720026
M. Wt: 229.23 g/mol
InChI Key: HKRDYSUZYCDGCG-UHFFFAOYSA-N
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Patent
US04657906

Procedure details

N-Acetylphenylhydroxylamine (100 g) and 2-chloropyrazine (79 g) were dissolved in anhydrous dimethylformamide (500 ml). Sodium hydride (50% oil; 46 g) was added in portions over 11/2 hours, ensuring that the temperature was maintained between 20°-40° C. The reaction mixture was cooled, diluted with water (2500 ml), washed with dichloromethane (4 times) and filtered through diatomaceous earth. Acetic acid was slowly added with stirring to take the pH of the filtrate to 5-6. During this addition crystalline solid formed. After 30 minutes, this was collected by filtration, washed with very dilute acetic acid and dried at 60° C. to yield 5-(4-acetamidophenyl)-2-(1H)-pyrazinone (94.6 g).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
79 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
46 g
Type
reactant
Reaction Step Two
Name
Quantity
2500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([N:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)O)(=[O:3])[CH3:2].Cl[C:13]1[CH:18]=[N:17][CH:16]=[CH:15][N:14]=1.[H-].[Na+].CN(C)C=[O:24]>O>[C:1]([NH:4][C:6]1[CH:11]=[CH:10][C:9]([C:16]2[N:17]=[CH:18][C:13](=[O:24])[NH:14][CH:15]=2)=[CH:8][CH:7]=1)(=[O:3])[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C(C)(=O)N(O)C1=CC=CC=C1
Name
Quantity
79 g
Type
reactant
Smiles
ClC1=NC=CN=C1
Name
Quantity
500 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
46 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
2500 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was maintained between 20°-40° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
WASH
Type
WASH
Details
washed with dichloromethane (4 times)
FILTRATION
Type
FILTRATION
Details
filtered through diatomaceous earth
ADDITION
Type
ADDITION
Details
Acetic acid was slowly added
CUSTOM
Type
CUSTOM
Details
During this addition crystalline solid formed
FILTRATION
Type
FILTRATION
Details
this was collected by filtration
WASH
Type
WASH
Details
washed with very dilute acetic acid
CUSTOM
Type
CUSTOM
Details
dried at 60° C.

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(=O)NC1=CC=C(C=C1)C=1N=CC(NC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 94.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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